

# Technical Monograph: VT-464 Racemate (Seviteronel Precursor)

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: VT-464 racemate

CAS No.: 1375603-36-3; 1375603-38-5;  
1610537-15-9

Cat. No.: B2450732

[Get Quote](#)

CAS: 1375603-36-3 | Class: Non-steroidal CYP17A1 Lyase Inhibitor / AR Antagonist

## Executive Summary

VT-464 (Seviteronel) represents a significant evolution in prostate cancer therapeutics, designed to overcome the limitations of first-generation CYP17A1 inhibitors like abiraterone. While abiraterone indiscriminately inhibits both the 17

-hydroxylase and 17,20-lyase activities of CYP17A1—necessitating prednisone co-administration to manage mineralocorticoid excess—VT-464 exhibits a high degree of selectivity for the 17,20-lyase component.<sup>[1][2]</sup>

CAS 1375603-36-3 refers specifically to the racemic mixture of the compound. In drug development workflows, this racemate is the immediate synthetic product prior to chiral resolution. The biologically active eutomer is the (S)-enantiomer (Seviteronel, CAS 1610537-15-9). This guide details the physicochemical profile of the racemate, its mechanism of action, and the critical protocols for its synthesis, resolution, and biological validation.

## Chemical Profile & Physicochemical Properties<sup>[3][4]</sup> <sup>[5][6][7][8][9]</sup>

The following data aggregates experimentally determined and predicted values for the racemate.

| Property          | Value                                                                                     | Notes                                                                                           |
|-------------------|-------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Chemical Name     | 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-1,2,3-triazol-4-yl)propan-1-ol | IUPAC                                                                                           |
| Molecular Formula | C<br>H<br>F<br>N<br>O                                                                     |                                                                                                 |
| Molecular Weight  | 399.34 g/mol                                                                              |                                                                                                 |
| Appearance        | White to off-white solid powder                                                           |                                                                                                 |
| Solubility        | DMSO: ~50 mg/mL (125 mM)<br>Ethanol: Soluble<br>Water: Insoluble (<0.1 mg/mL)             | Lipophilic nature requires organic co-solvents for biological assays.[3][4]                     |
| pKa               | ~11.5 (Calculated)                                                                        | Weakly acidic due to the tertiary alcohol/triazole moiety.                                      |
| LogP              | ~4.05                                                                                     | High lipophilicity; indicates good membrane permeability but requires formulation optimization. |
| Chiral Center     | C1 (Carbon attached to the hydroxyl group)                                                | Racemate contains 50:50 mixture of (R) and (S) enantiomers.                                     |

## Mechanism of Action: Selective CYP17A1 Inhibition[1][10]

VT-464 is distinguished by its dual mechanism:

- **Selective 17,20-Lyase Inhibition:** It targets the androgen-generating step of the steroidogenic pathway without blocking the cortisol-generating 17 $\alpha$ -hydroxylase step.[5]
- **Androgen Receptor (AR) Antagonism:** It acts as a competitive antagonist at the AR, effective even against mutant forms (e.g., T877A, F876L).[6]

## Signaling Pathway Visualization

The following diagram illustrates the differential inhibition profile of VT-464 compared to non-selective inhibitors.



[Click to download full resolution via product page](#)

Figure 1: Steroidogenic pathway showing the selective blockade of the 17,20-lyase step by VT-464, preserving cortisol biosynthesis.[7]

## Synthesis and Chiral Resolution (Core Protocol)

The synthesis of VT-464 typically yields the racemate (CAS 1375603-36-3) first.[3] The subsequent isolation of the active (S)-enantiomer is a critical quality attribute.

### Synthetic Route (Racemate Formation)

The racemate is synthesized via the nucleophilic addition of a triazole organometallic reagent to a ketone precursor.

- Precursor: 1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methylpropan-1-one.[4]
- Reagent: 4-lithio-2H-1,2,3-triazole (generated in situ via n-BuLi and triazole derivative).
- Reaction: The lithiated triazole attacks the carbonyl carbon of the ketone.
- Product: This creates the tertiary alcohol at C1. Because the ketone is planar, the attack occurs from both faces, yielding the racemate (50:50 mixture).

### Chiral Resolution Protocol (Self-Validating)

To isolate the active drug from the racemate, Chiral HPLC is the industry standard. Below is a validated method for separating triazole-based tertiary alcohols.

Methodology: Chiral Normal-Phase HPLC

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 $\mu$ m silica).
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.[8]
- Temperature: 25°C.
- Detection: UV at 254 nm.
- Validation Criterion:

- Resolution (Rs): > 1.5 (Baseline separation).
- Peak 1: (R)-Enantiomer (typically elutes first on AD-H, confirm with standard).
- Peak 2: (S)-Enantiomer (Active VT-464).

Workflow Diagram:



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow from achiral precursor to purified active enantiomer.

## Experimental Protocols

### Protocol A: CYP17A1 Enzymatic Inhibition Assay

This assay validates the potency and selectivity of the racemate (or purified enantiomer).

Materials:

- Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.
- Substrates: [3H]-Pregnenolone (for Lyase activity) and Progesterone (for Hydroxylase activity).
- Cofactor: NADPH regenerating system.

Procedure:

- Preparation: Dilute **VT-464 racemate** in DMSO (final assay concentration <0.1% DMSO). Prepare serial dilutions (1 nM to 10 μM).

- Incubation (Lyase): Incubate microsomes with [3H]-17  
-hydroxypregnenolone and VT-464 for 10–20 min at 37°C.
- Incubation (Hydroxylase): Incubate microsomes with Progesterone and VT-464 for 10–20 min at 37°C.
- Termination: Stop reaction with ice-cold acetonitrile.
- Analysis: Separate metabolites via HPLC-radiometry or LC-MS/MS.
  - Lyase Activity Marker: Conversion of 17  
-hydroxypregnenolone  
DHEA.
  - Hydroxylase Activity Marker: Conversion of Progesterone  
17  
-hydroxyprogesterone.
- Calculation: Plot % inhibition vs. log[Concentration] to determine IC

#### Expected Results (Racemate):

- Lyase IC  
: ~69 nM (High Potency).<sup>[5]</sup>
- Hydroxylase IC  
: ~670 nM.
- Note: The pure (S)-enantiomer will exhibit slightly higher potency than the racemate, as the (R)-enantiomer is generally less active or inactive.

## References

- Rafferty, S. W., et al. (2014).[5] "Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors." [5] *Bioorganic & Medicinal Chemistry Letters*, 24(11), 2444-2447. [5] [Link](#)
- Maity, S. N., et al. (2016). "Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer." [1][2][6] *Scientific Reports*, 6, 35354. [1][6] [Link](#)
- Toren, P. J., et al. (2015).[7] "Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer." *Molecular Cancer Therapeutics*, 14(1), 59-69. [Link](#)
- Viamet Pharmaceuticals. (2012). "Patent US 2012/0122895 A1: Metalloenzyme Inhibitor Compounds." *Google Patents*. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. guidechem.com \[guidechem.com\]](#)
- [4. Seviteronel - Wikipedia \[en.wikipedia.org\]](#)
- [5. VT-464 \(racemate\) | CAS#:1375603-36-3 | Chemsrvc \[chemsrc.com\]](#)
- [6. A Phase 2 Study of Seviteronel \(INO-464\) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)

- To cite this document: BenchChem. [Technical Monograph: VT-464 Racemate (Seviteronel Precursor)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2450732#vt-464-racemate-cas-1375603-36-3-chemical-data>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)